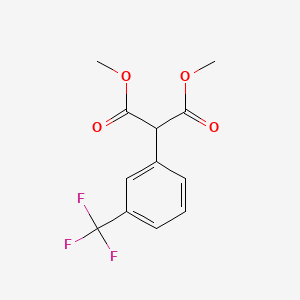

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate

Descripción general

Descripción

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is a chemical compound with the linear formula C10H10F3NO . It has a molecular weight of 217.19 . This compound is related to the trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl compounds has been a hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged as a new protocol for photocatalytic radical reactions . These reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl sulfonyl chloride (CF3SO2Cl) has been known as a useful source for the CF3 radical .Aplicaciones Científicas De Investigación

Organocatalytic Conjugate Addition

The direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate demonstrates high yield and excellent regio- and enantioselectivity. The silyl group significantly affects regioselection and substrate reactivity, showcasing the compound's utility in precise synthetic chemistry applications (Chowdhury & Ghosh, 2009).

Synthesis and Structural Studies

Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate's synthesis and its molecular structure have been elucidated through NMR, X-ray diffraction, and ab initio calculations. This study contributes to understanding the structural aspects of substituted malonate compounds for further application in synthetic organic chemistry (Jiménez-Cruz et al., 2003).

Preparative Methods and Reactions

Improvements in the preparative method for Dimethyl (trifluoromethyl)malonate from perfluoro-2-methylpropene with methanol have been made, along with investigations into the base-sensitive substance's reactions. These findings are crucial for the development of new synthetic pathways involving Dimethyl (trifluoromethyl)malonate (Ishikawa & Yokozawa, 1983).

Phenyliodonium Ylides Synthesis

A general method for synthesizing phenyliodonium ylides from malonates has been developed. These ylides provide a pathway to a variety of 1,1-cyclopropane diesters, highlighting the compound's versatility in creating cyclic structures (Goudreau, Marcoux, & Charette, 2009).

Catalytic Hydrodecarboxylation

The catalytic hydrodecarboxylation of carboxylic and malonic acid derivatives using a Fukuzumi acridinium photooxidant demonstrates the compound's potential in decarboxylation reactions. This method allows for the direct double decarboxylation of malonic acid derivatives, showcasing an efficient use of Dimethyl malonate as a methylene synthon (Griffin, Zeller, & Nicewicz, 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-18-10(16)9(11(17)19-2)7-4-3-5-8(6-7)12(13,14)15/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRPCXSCASOJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)

![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)